molecular formula C17H25NO3 B13801171 3-(2'-Methylpiperidino)propyl phenoxyacetate CAS No. 63906-45-6

3-(2'-Methylpiperidino)propyl phenoxyacetate

Cat. No.: B13801171
CAS No.: 63906-45-6
M. Wt: 291.4 g/mol
InChI Key: DPFSZEXJIOUDSW-UHFFFAOYSA-N
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Description

Phenoxyacetic acid 3-(2-methylpiperidino)propyl ester is a chemical compound with the molecular formula C17H25NO3. It is a derivative of phenoxyacetic acid, which is known for its applications in various fields, including pharmaceuticals, agriculture, and chemical research. This compound is characterized by the presence of a phenoxyacetic acid moiety linked to a 3-(2-methylpiperidino)propyl ester group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenoxyacetic acid 3-(2-methylpiperidino)propyl ester typically involves the esterification of phenoxyacetic acid with 3-(2-methylpiperidino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

On an industrial scale, the production of phenoxyacetic acid 3-(2-methylpiperidino)propyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Phenoxyacetic acid 3-(2-methylpiperidino)propyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenoxyacetic acid 3-(2-methylpiperidino)propyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenoxyacetic acid 3-(2-methylpiperidino)propyl ester involves its interaction with specific molecular targets in biological systems. The ester group can be hydrolyzed to release phenoxyacetic acid, which can then interact with cellular receptors or enzymes. The piperidine moiety may also contribute to the compound’s biological activity by modulating its interaction with target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenoxyacetic acid 3-(2-methylpiperidino)propyl ester is unique due to the combination of the phenoxyacetic acid and piperidine moieties, which impart distinct chemical and biological properties. This combination allows for diverse applications in research and industry, making it a valuable compound for further study and development .

Properties

CAS No.

63906-45-6

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 2-phenoxyacetate

InChI

InChI=1S/C17H25NO3/c1-15-8-5-6-11-18(15)12-7-13-20-17(19)14-21-16-9-3-2-4-10-16/h2-4,9-10,15H,5-8,11-14H2,1H3

InChI Key

DPFSZEXJIOUDSW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)COC2=CC=CC=C2

Origin of Product

United States

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